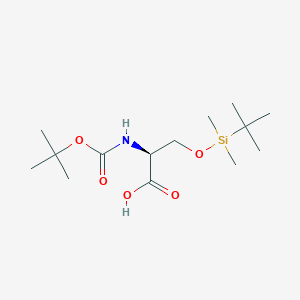

N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine

Description

N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine is a serine derivative featuring orthogonal protecting groups: the tert-butoxycarbonyl (Boc) group on the amino moiety and the tert-butyldimethylsilyl (TBS) group on the hydroxyl side chain. These groups are critical in peptide synthesis, where selective protection and deprotection are required to control reactivity during multi-step reactions . The Boc group is acid-labile (removed via trifluoroacetic acid or HCl), while the TBS group is cleaved under mild fluoride-based conditions (e.g., tetrabutylammonium fluoride) . This compound is widely used in solid-phase peptide synthesis (SPPS) and biomolecular conjugation due to its stability and compatibility with diverse reaction conditions.

Properties

IUPAC Name |

(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO5Si/c1-13(2,3)20-12(18)15-10(11(16)17)9-19-21(7,8)14(4,5)6/h10H,9H2,1-8H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHOBOMKSMVHCX-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO[Si](C)(C)C(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO[Si](C)(C)C(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90181-25-2 | |

| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(tert-butyldimethylsilyl)oxy]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine typically involves the protection of the amino and hydroxyl groups of serine. The amino group is protected using the tert-butoxycarbonyl (Boc) group, while the hydroxyl group is protected using the tert-butyldimethylsilyl (TBDMS) group. The process involves the following steps:

Protection of the Amino Group: Serine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form N-(tert-Butoxycarbonyl)serine.

Protection of the Hydroxyl Group: The N-(tert-Butoxycarbonyl)serine is then reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to form this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc and TBDMS protecting groups under acidic or basic conditions.

Substitution Reactions: The hydroxyl group can undergo substitution reactions with various electrophiles.

Coupling Reactions: The amino group can participate in peptide coupling reactions to form peptide bonds.

Common Reagents and Conditions

Deprotection: Boc group can be removed using trifluoroacetic acid (TFA), while the TBDMS group can be removed using tetrabutylammonium fluoride (TBAF).

Substitution: Common reagents include alkyl halides and acyl chlorides.

Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.

Major Products Formed

Deprotection: Serine is regenerated after removal of the protecting groups.

Substitution: Various substituted serine derivatives.

Coupling: Peptides and peptide derivatives.

Scientific Research Applications

N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine has numerous applications in scientific research:

Chemistry: Used in the synthesis of peptides and peptide-based compounds.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine involves its role as a protected serine derivative. The Boc and TBDMS groups protect the amino and hydroxyl groups, respectively, allowing for selective reactions at other sites of the molecule. This selective protection is crucial in multi-step synthesis processes, enabling the formation of complex molecules without unwanted side reactions .

Comparison with Similar Compounds

N-Boc-O-TBS-Serine vs. N-Boc-O-TBDPS-Serine Derivatives

Key Differences :

- Protecting Groups: The TBS group (tert-butyldimethylsilyl) is less sterically hindered than the TBDPS (tert-butyldiphenylsilyl) group used in compounds like (2S,3R,4R)-2-(N-tert-butoxycarbonyl)amino-1-O-[6-O-TBDPS...]-octadecantriol .

- Cleavage Conditions : TBS is removed with fluoride ions (e.g., TBAF), whereas TBDPS requires stronger fluoride sources or prolonged reaction times.

- Applications : TBDPS is favored in carbohydrate chemistry for its stability in acidic conditions, while TBS is preferred in peptide synthesis for faster deprotection .

Data Table :

N-Boc-O-TBS-Serine vs. N-Acetyl-O-tert-butyl-L-serine

Key Differences :

- Amino Protection: The Boc group (acid-labile) contrasts with the acetyl group (base-labile), which requires harsh basic conditions (e.g., NaOH) for removal .

- Hydroxyl Protection : The TBS group (fluoride-cleavable) vs. tert-butyl ether (acid-cleavable).

- Stability : N-Acetyl-O-tert-butyl-L-serine (CAS 77285-09-7) is more stable under acidic conditions but less versatile in orthogonal deprotection strategies .

Data Table :

Comparison with Phosphorylated Serine Derivatives

Compounds like O-((benzyloxy)(2-bromoethoxy)phosphoryl)-N-Boc-serine () incorporate phosphorus-containing groups for biomimetic polymer synthesis. Unlike TBS-protected serine, these derivatives enable the introduction of phosphate mimics, expanding utility in materials science but requiring specialized handling due to phosphorus reactivity .

Threonine and Tyrosine Analogues

- Threonine Derivatives : O-TBS-protected threonine (e.g., in ) introduces additional steric hindrance from the β-methyl group, slowing coupling reactions compared to serine .

- Tyrosine Derivatives: N-Boc-O-phosphorylated tyrosine () prioritizes protection of the phenolic hydroxyl group, which is more acidic than serine’s aliphatic hydroxyl, necessitating distinct strategies like silylation or phosphorylation .

Biological Activity

N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine (CAS Number: 152491-85-5) is a derivative of serine, an amino acid that plays a critical role in various biological processes. This compound is particularly notable for its applications in synthetic organic chemistry and potential therapeutic uses. This article delves into its biological activity, synthesis, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₃₁NO₄Si |

| Molecular Weight | 305.486 g/mol |

| Density | 0.979 g/cm³ |

| Melting Point | 32-37 °C |

| Boiling Point | 377.301 °C at 760 mmHg |

| Flash Point | >230 °F |

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly regarding its role as a building block in peptide synthesis and its potential inhibitory effects on specific enzymes.

Enzyme Inhibition Studies

Synthesis and Applications

This compound is synthesized through a multi-step process involving the protection of the hydroxyl and amino groups of serine. This protection is crucial for subsequent reactions in peptide synthesis and other organic transformations.

Synthetic Route Overview

- Protection of Serine : The hydroxyl group of serine is protected using tert-butyldimethylsilyl (TBDMS) chloride.

- Boc Protection : The amino group is then protected with tert-butoxycarbonyl (Boc) anhydride.

- Purification : The resulting compound is purified through standard techniques such as chromatography.

This synthetic pathway allows for the selective modification of serine residues in peptides, enhancing their stability and bioavailability.

Case Study 1: Antibacterial Activity

In a study examining the antibacterial properties of serine derivatives, compounds similar to this compound were tested against various strains of bacteria. Results indicated that these compounds could significantly reduce bacterial viability, particularly when used in combination with known antibiotics .

Case Study 2: Cancer Cell Line Inhibition

A recent investigation into the effects of serine derivatives on cancer cell lines revealed that certain modifications led to enhanced cytotoxicity against MCF-7 cells. This suggests that this compound may be explored further for its potential therapeutic applications in oncology .

Q & A

Advanced Research Question

- NMR : 1H/13C NMR identifies protecting group integration and stereochemistry (e.g., δ ~1.4 ppm for Boc tert-butyl protons).

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., observed [M+H]+ 1152.4932 vs. calculated 1152.4929) .

- X-ray crystallography : Resolves absolute configuration and steric effects in crystalline intermediates .

How is this compound applied in the synthesis of modified nucleosides or radiopharmaceuticals?

Advanced Research Question

The protected serine serves as a precursor for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.